

Spectroscopic Characterization of 2-Methylbenzyl Bromide: A Comprehensive Technical Guide

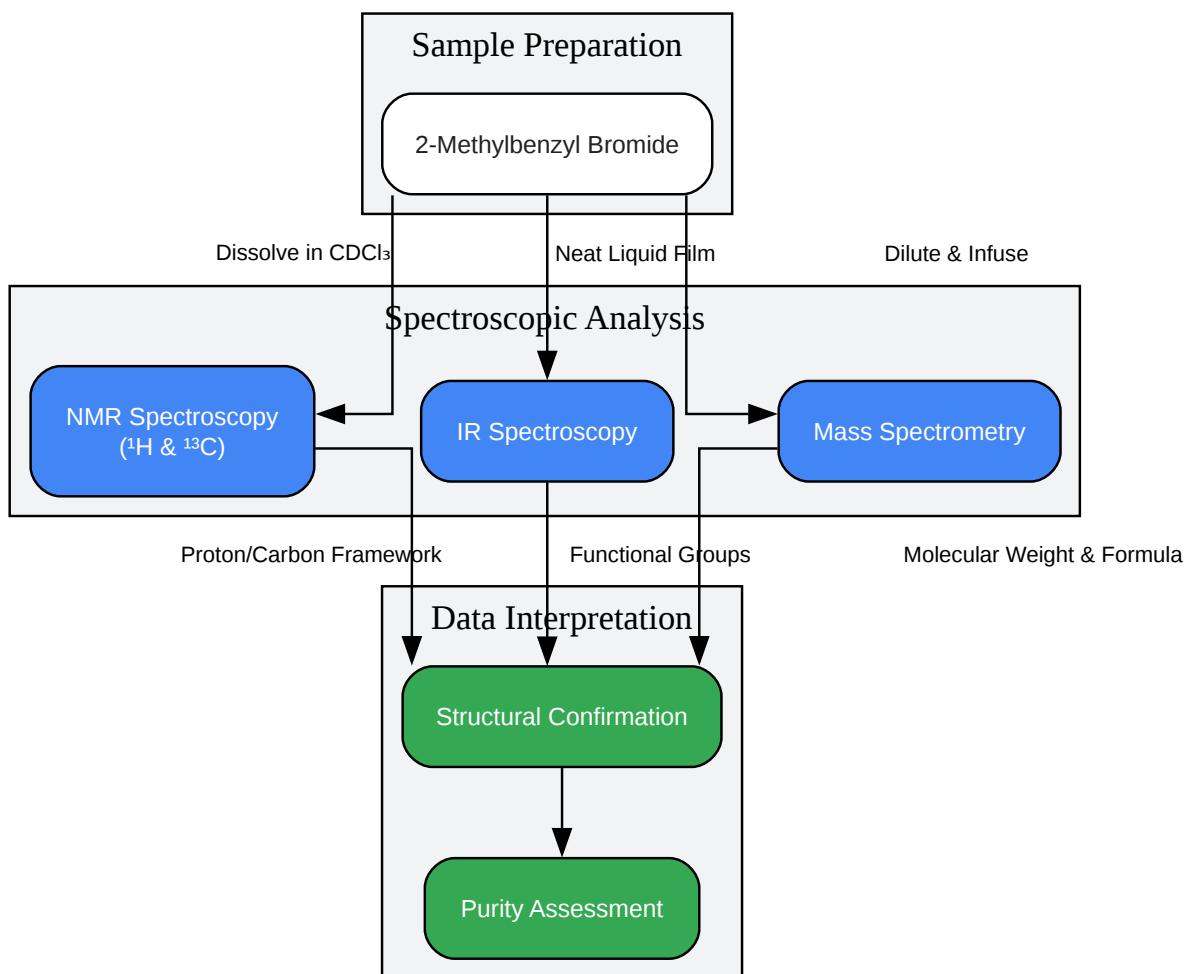
Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *2-Methylbenzyl bromide*

Cat. No.: B7769748

[Get Quote](#)


Introduction

2-Methylbenzyl bromide, also known as α -bromo-*o*-xylene, is a valuable reagent in organic synthesis, frequently employed for the introduction of the 2-methylbenzyl group into various molecular scaffolds. Its utility in the synthesis of pharmaceuticals and other fine chemicals necessitates a robust and unambiguous method for its structural confirmation and purity assessment. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide the foundational data for the definitive identification and characterization of this compound.

This technical guide provides an in-depth analysis of the spectroscopic data of **2-Methylbenzyl bromide**. It is intended for researchers, scientists, and drug development professionals who rely on these analytical techniques for quality control, reaction monitoring, and structural elucidation. We will explore the theoretical basis for the observed spectra and provide practical insights into the experimental protocols and data interpretation, ensuring a thorough understanding of the molecule's spectroscopic signature.

Overall Analytical Workflow

The comprehensive characterization of **2-Methylbenzyl bromide** involves a multi-technique spectroscopic approach. Each technique provides a unique piece of the structural puzzle, and together they offer a self-validating system for confirming the molecule's identity and purity.

[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic characterization of **2-Methylbenzyl bromide**.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For **2-Methylbenzyl bromide**, both ^1H and ^{13}C NMR provide critical information for structural confirmation.

Experimental Protocol: NMR

- Sample Preparation: A solution of **2-Methylbenzyl bromide** (approximately 10-20 mg) is prepared in deuterated chloroform (CDCl_3 , 0.5-0.7 mL). CDCl_3 is a standard choice for small organic molecules due to its excellent dissolving power and the single deuterium lock signal. Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).[1]
- Data Acquisition: The spectra are typically acquired on a 400 MHz or 500 MHz spectrometer.
 - ^1H NMR: A standard pulse program is used with a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
 - ^{13}C NMR: A proton-decoupled experiment (e.g., PENDANT or DEPT) is run, requiring a larger number of scans (e.g., 128-1024) due to the lower natural abundance of the ^{13}C isotope.

^1H NMR Spectral Analysis

The ^1H NMR spectrum of **2-Methylbenzyl bromide** is expected to show three distinct sets of signals corresponding to the aromatic protons, the benzylic methylene protons, and the methyl protons.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.20-7.40	Multiplet	4H	Aromatic (Ar-H)
~4.50	Singlet	2H	Benzylic (- CH_2Br)
~2.40	Singlet	3H	Methyl (Ar- CH_3)

Interpretation:

- Aromatic Protons ($\delta \sim 7.20-7.40$): The four protons on the benzene ring are chemically non-equivalent and exhibit complex coupling, resulting in a multiplet in the aromatic region of the spectrum. Their downfield shift is characteristic of protons attached to an sp^2 -hybridized carbon in an aromatic system.

- **Benzyl Protons (δ ~4.50):** The two protons of the $-\text{CH}_2\text{Br}$ group appear as a sharp singlet. [2] The strong deshielding effect of the adjacent electronegative bromine atom shifts this signal significantly downfield. The singlet multiplicity indicates no adjacent protons to couple with.
- **Methyl Protons (δ ~2.40):** The three protons of the methyl group attached to the aromatic ring also appear as a singlet.[2] This signal is in the typical region for benzylic methyl groups.

^{13}C NMR Spectral Analysis

The proton-decoupled ^{13}C NMR spectrum provides a count of the unique carbon environments in the molecule.

Chemical Shift (δ) ppm	Assignment
~137.0	Quaternary Aromatic (C-Ar)
~135.5	Quaternary Aromatic (C-Ar)
~130.5	Aromatic (CH)
~129.0	Aromatic (CH)
~128.5	Aromatic (CH)
~126.5	Aromatic (CH)
~33.0	Benzylic ($-\text{CH}_2\text{Br}$)
~19.0	Methyl ($-\text{CH}_3$)

Interpretation:

- **Aromatic Carbons (δ ~126-137):** The spectrum shows six distinct signals for the six carbons of the benzene ring, confirming their unique electronic environments due to the ortho-substitution pattern. Two of these are quaternary (lacking attached protons), corresponding to the carbons bearing the methyl and bromomethyl groups.[3]
- **Benzylic Carbon (δ ~33.0):** The carbon of the $-\text{CH}_2\text{Br}$ group is shifted downfield due to the effect of the attached bromine atom.[3]

- Methyl Carbon ($\delta \sim 19.0$): The methyl carbon signal appears upfield, which is characteristic for an sp^3 -hybridized carbon in a methyl group attached to an aromatic ring.[3]

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations.

Experimental Protocol: IR

- Sample Preparation: A drop of neat **2-Methylbenzyl bromide** liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin liquid film. This is a common and straightforward method for analyzing liquid samples.
- Data Acquisition: The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer, typically over a range of $4000\text{-}400\text{ cm}^{-1}$. A background spectrum of the clean salt plates is taken first and automatically subtracted from the sample spectrum.

IR Spectral Analysis

The IR spectrum of **2-Methylbenzyl bromide** will display characteristic absorption bands that confirm the presence of the aromatic ring and the alkyl halide functionality.

Wavenumber (cm^{-1})	Vibration Type	Functional Group
~3010-3060	C-H Stretch	Aromatic C-H
~2850-2960	C-H Stretch	sp^3 C-H (CH_3, CH_2)
~1600, ~1490, ~1450	C=C Stretch	Aromatic Ring
~1200-1250	C-H Bend (in-plane)	Aromatic
~740-780	C-H Bend (out-of-plane)	1,2-disubstituted (ortho)
~600-700	C-Br Stretch	Alkyl Bromide

Interpretation:

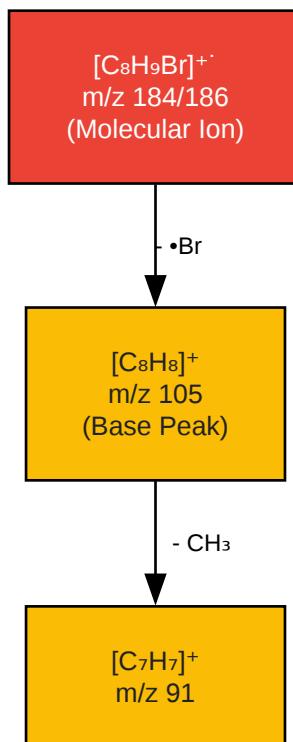
- Aromatic C-H Stretches ($>3000\text{ cm}^{-1}$): The presence of sharp peaks just above 3000 cm^{-1} is a clear indication of C-H bonds on an aromatic ring.[4]
- sp^3 C-H Stretches ($<3000\text{ cm}^{-1}$): Absorptions in the $2850\text{-}2960\text{ cm}^{-1}$ region correspond to the C-H stretching vibrations of the methyl and methylene groups.[4]
- Aromatic C=C Stretches ($\sim1450\text{-}1600\text{ cm}^{-1}$): A series of sharp bands in this region are characteristic of the carbon-carbon double bond stretching within the benzene ring.
- Ortho-Substitution Pattern ($\sim740\text{-}780\text{ cm}^{-1}$): A strong absorption band in this region is highly indicative of an ortho-disubstituted benzene ring, arising from the out-of-plane C-H bending of four adjacent ring hydrogens.
- C-Br Stretch ($\sim600\text{-}700\text{ cm}^{-1}$): The absorption corresponding to the C-Br stretching vibration is found in the fingerprint region of the spectrum and confirms the presence of the alkyl bromide functionality.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. It also offers structural clues based on the fragmentation patterns observed after ionization.

Experimental Protocol: MS

- Sample Preparation: A dilute solution of **2-Methylbenzyl bromide** is prepared in a suitable volatile solvent like methanol or acetonitrile.
- Data Acquisition: The sample is introduced into the mass spectrometer, typically using an Electron Ionization (EI) source. The molecules are bombarded with high-energy electrons, causing ionization and fragmentation. The resulting ions are separated based on their mass-to-charge ratio (m/z).


MS Spectral Analysis

The mass spectrum of **2-Methylbenzyl bromide** will show a characteristic molecular ion peak and several key fragment ions.

m/z (Mass-to-Charge Ratio)	Ion	Identity
184/186	$[M]^+$	Molecular Ion
105	$[M-Br]^+$	2-Methylbenzyl Cation (Tropylium ion)
91	$[C_7H_7]^+$	Tropylium Ion
77	$[C_6H_5]^+$	Phenyl Cation

Interpretation:

- Molecular Ion Peak ($[M]^+$, m/z 184/186): A key feature is the pair of peaks for the molecular ion, separated by two mass units (184 and 186), with nearly equal intensity.[\[5\]](#)[\[6\]](#) This distinctive "M/M+2" pattern is the isotopic signature of a molecule containing one bromine atom (due to the natural abundance of the ^{79}Br and ^{81}Br isotopes). The monoisotopic mass of $\text{C}_8\text{H}_9\text{Br}$ is approximately 183.99 Da.[\[6\]](#)
- Base Peak ($[M-Br]^+$, m/z 105): The most abundant peak in the spectrum (the base peak) is typically at m/z 105. This corresponds to the loss of the bromine radical from the molecular ion, forming the relatively stable 2-methylbenzyl cation.
- Tropylium Ion ($[C_7H_7]^+$, m/z 91): A significant peak at m/z 91 is often observed, resulting from the rearrangement and loss of a methyl group from the 2-methylbenzyl cation or directly from the molecular ion. This is a common fragmentation pathway for substituted benzyl compounds, leading to the formation of the very stable tropylium ion.

[Click to download full resolution via product page](#)

Caption: Key fragmentation pathway for **2-Methylbenzyl bromide** in EI-MS.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and definitive characterization of **2-Methylbenzyl bromide**. 1H and ^{13}C NMR spectroscopy elucidates the precise carbon-hydrogen framework, confirming the connectivity of the methyl, methylene, and aromatic moieties. IR spectroscopy verifies the presence of key functional groups, including the aromatic ring and the alkyl bromide, and provides evidence for the ortho-substitution pattern. Finally, mass spectrometry confirms the molecular weight and elemental composition through the characteristic isotopic pattern of bromine and reveals plausible fragmentation pathways that are consistent with the proposed structure. This integrated analytical approach ensures the identity and quality of **2-Methylbenzyl bromide** for its application in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ¹³C nmr spectrum of 2-bromo-2-methylpropane C4H9Br (CH₃)₃CBr analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of tert-butyl bromide C13 ¹³C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. 2-Methylbenzyl bromide(89-92-9) ¹H NMR [m.chemicalbook.com]
- 3. 2-Methylbenzyl bromide(89-92-9) ¹³C NMR [m.chemicalbook.com]
- 4. 2-Methylbenzyl bromide(89-92-9) IR Spectrum [m.chemicalbook.com]
- 5. 2-Methylbenzyl bromide(89-92-9) MS [m.chemicalbook.com]
- 6. PubChemLite - 2-methylbenzyl bromide (C₈H₉Br) [pubchemlite.lcsb.uni.lu]
- To cite this document: BenchChem. [Spectroscopic Characterization of 2-Methylbenzyl Bromide: A Comprehensive Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7769748#spectroscopic-data-of-2-methylbenzyl-bromide-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

